![molecular formula C15H18N2O4S B2479602 2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899954-14-4](/img/structure/B2479602.png)

2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

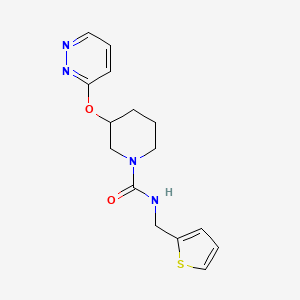

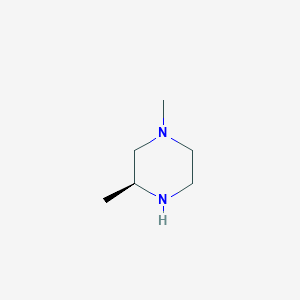

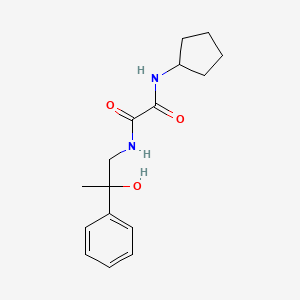

The compound appears to contain a benzo[d]isothiazol-3(2H)-one 1,1-dioxide group, which is a type of isothiazole . Isothiazoles are organic compounds that consist of an unsaturated five-membered ring with an S-N bond . The compound also contains a 2-methylpiperidin-1-yl group, which is a type of piperidine. Piperidines are common building blocks in natural products and have various therapeutic applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by spectral data, as is common in the characterization of similar compounds . Unfortunately, without specific spectral data for this compound, I can’t provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its molecular structure. Isothiazoles, for example, have a molar mass of 85.12 g·mol−1 and a boiling point of 114 °C .Scientific Research Applications

Synthesis and Structure

The compound’s chemical structure consists of a benzothiazole core with a piperidine moiety and an oxoethyl group. It can be synthesized from 2-aminobenzothiazole as a key precursor, which undergoes diazotization and coupling with malononitrile to form the desired compound .

- Antimicrobial Activity : The compound exhibits significant activity against hydrazine hydrate, leading to the formation of 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine .

- Antitumor Activity : Compound 14 (2-[(1H-benzo[d]imidazol-2-yl)diazenyl]-3-amino-3-(methyl-2,3,4,5,6-pentahydroxyhexyl)amino)acrylonitrile) demonstrated remarkable antitumor activity, surpassing other derivatives .

Cytotoxicity and Cell Lines

The compound’s effects on various cell lines have been investigated:

- HepG2 (Liver Cancer Cells) : Compounds 16 and 22 exhibited potent cytotoxicity against HepG2 cells .

- MCF-7 (Breast Cancer Cells) : Several compounds, including 7, 14, 15, 16, and 22, showed strong activity against MCF-7 cells .

- WI-38 (Human Lung Fibroblasts) : Compounds 16, 22, and 25 demonstrated efficacy against WI-38 cells .

- VERO (African Green Monkey Kidney Epithelial Cells) : Compound 16 and 22 exhibited significant resistance in VERO cells .

Molecular Docking Studies

Compound 24 was found to form stable hydrogen bonds with Arg184 and Lys179, resulting in a promising binding score of -8.12. These interactions suggest potential therapeutic relevance .

Other Applications

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, similar compounds have shown antibacterial and antifungal activity, and their mechanisms of action were investigated using docking studies with the crystal structure of certain proteins .

Future Directions

properties

IUPAC Name |

2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-11-6-4-5-9-16(11)14(18)10-17-15(19)12-7-2-3-8-13(12)22(17,20)21/h2-3,7-8,11H,4-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYRFPHNWHRJPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3,4-difluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2479520.png)

![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)

![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)